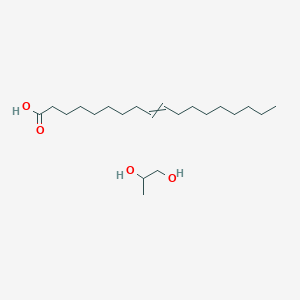
(2Z)-5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alepterolic acid is a natural diterpenoid compound isolated from the fern Aleuritopteris argentea (S. G. Gmél.) Fée. This fern has been traditionally used in Chinese folk medicine for its potential medicinal properties, including the regulation of menstruation and cancer prevention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alepterolic acid can be synthesized through esterification and click chemistry reactions. The process involves the combination of alepterolic acid with 1,2,3-triazole derivatives. The reactions are typically carried out under conventional conditions, yielding products in good yields (72 to 97 percent) .
Industrial Production Methods: Industrial production of alepterolic acid derivatives involves the reaction of alepterolic acid with various primary or secondary amines under the influence of a condensing agent. This method allows for the efficient separation and purification of the desired derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Alepterolic acid undergoes several types of chemical reactions, including esterification, click chemistry, and amide formation.
Common Reagents and Conditions:
Esterification: Involves the reaction of alepterolic acid with alcohols in the presence of an acid catalyst.
Click Chemistry: Utilizes copper (I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides.
Amide Formation: Involves the reaction of alepterolic acid with primary or secondary amines using a condensing agent
Major Products: The major products formed from these reactions include various derivatives of alepterolic acid, such as 1,2,3-triazole derivatives and amide derivatives .
Wissenschaftliche Forschungsanwendungen
Alepterolic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its potential anticancer properties, particularly against cervical cancer cell lines.
Medicine: Investigated for its potential use in regulating menstruation and preventing cancer.
Industry: Utilized in the synthesis of functional materials, pesticides, and medicines
Wirkmechanismus
The mechanism of action of alepterolic acid involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. For example, certain derivatives of alepterolic acid have been shown to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential and altering the expression of apoptosis-associated proteins. This includes the release of cytochrome c and activation of caspases-3 and caspases-9 .
Vergleich Mit ähnlichen Verbindungen
Oleanolic Acid: Another natural triterpenoid with similar anticancer properties.
Lupeol: A pentacyclic triterpenoid known for its anti-inflammatory and anticancer activities.
Betulinic Acid: A triterpenoid with potential anticancer and anti-HIV properties
Uniqueness of Alepterolic Acid: Alepterolic acid is unique due to its specific structural features and its ability to form a wide range of derivatives through click chemistry and esterification reactions. These derivatives have shown significant potential in various biological applications, particularly in cancer research .
Eigenschaften
IUPAC Name |
5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-13(12-18(22)23)6-8-15-14(2)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h12,15-17,21H,2,6-11H2,1,3-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWOKEZJIRLIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)




![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)




![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
